molecular formula C11H14BNO4 B047465 4-(Morpholine-4-carbonyl)phenylboronic acid CAS No. 389621-84-5

4-(Morpholine-4-carbonyl)phenylboronic acid

Cat. No. B047465
M. Wt: 235.05 g/mol
InChI Key: KMNLIQJXZPBCDU-UHFFFAOYSA-N
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Patent
US08815840B2

Procedure details

Isopropylmagnesium chloride (27.8 mL, 2 M in THF, 55.6 mmol) was added to a solution of bis(2-dimethylaminoethyl)ether (10.5 mL, 55.6 mmol) in THF (230 mL) 15° C. After 20 minutes, (4-iodophenyl)-(morpholino)methanone (14.7 g, 46.4 mmol) was added and the reaction was removed from the cooling bath. After 1 hr, another 0.8 eq of isopropylmagnesium chloride was added. Trimethyl borate (10.6, 93 mmol) was added after 15 minutes, and after stirring 40 min, the reaction was quenched with 150 ml 1 N aqueous HCl. After stirring at room temperature for 2 hr, THF was removed on the rotary evaporator and the residue was extracted three times with EtOAc. The organic extracts were dried with Na2SO4. The solvent was removed and the residue was twice suspended in toluene and the solvent removed on the rotary evaporator. The resulting white solid was suspended in hexane and this was heated at reflux for 5 minutes. After cooling to room temperature, the white solid was collected by filtration and air-dried to afford 4-(morpholine-4-carbonyl)phenylboronic acid (8.7 g). MS (ESI) m/z 236.1 (M+H). 1H NMR (MeOD) δ ppm 7.78 (2H, d, J=7.30 Hz), 7.36 (2H, d, J=8.06 Hz), 3.72-3.41 (8H, m).
Quantity
27.8 mL
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
93 mmol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.CN(C)CCOCCN(C)C.I[C:18]1[CH:23]=[CH:22][C:21]([C:24]([N:26]2[CH2:31][CH2:30][O:29][CH2:28][CH2:27]2)=[O:25])=[CH:20][CH:19]=1.[B:32](OC)([O:35]C)[O:33]C>C1COCC1>[N:26]1([C:24]([C:21]2[CH:22]=[CH:23][C:18]([B:32]([OH:35])[OH:33])=[CH:19][CH:20]=2)=[O:25])[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1

Inputs

Step One
Name
Quantity
27.8 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
10.5 mL
Type
reactant
Smiles
CN(CCOCCN(C)C)C
Name
Quantity
230 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.7 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(=O)N1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Four
Name
Quantity
93 mmol
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was removed from the cooling bath
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 150 ml 1 N aqueous HCl
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
THF was removed on the rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the solvent removed on the rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
this was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.